AkaLumine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aka Lumine is a luciferin analog that has a luminescence peak at 670 680 nm . The peak range is in the near-infrared (NIR) window, also known as the optical window . Since the adsorption of hemoglobin and water is small in the optical window, Aka Lumine is well suited to in vivo imaging . It is used for deep tissue applications and is orally bioavailable and brain penetrant .

Synthesis Analysis

Aka Lumine is an artificially synthesized analog of D-luciferin . Aka Lumine-HCl was developed to improve water solubility .

Chemical Reactions Analysis

Aka Lumine reacts with native firefly luciferase to produce bioluminescence in the near-infrared wavelength ranges . The bioluminescence produced by Aka Lumine in reactions with native firefly luciferase yields significantly increased target-detection sensitivity from deep tissues with maximal signals attained at very low concentrations .

Physical And Chemical Properties Analysis

Aka Lumine is a dark reddish-purple crystalline powder . Its molecular weight is 302.39 .

科学研究应用

单细胞生物发光成像

AkaLumine已被用于在自由活动的动物中进行单细胞生物发光成像 {svg_1}. 这在体内成像方面是一项重大进步,因为它允许对体内深处单个细胞进行无创可视化 {svg_2}.

肿瘤生长追踪

在肿瘤学领域,this compound已被用于追踪体内神经胶质瘤的扩张 {svg_3}. This compound生物发光成像的高灵敏度允许在植入后4小时检测到颅内神经胶质瘤移植 {svg_4}.

治疗反应监测

This compound的高灵敏度也允许检测治疗后肿瘤的消退和随后的复发 {svg_5}. 这使其成为监测癌症治疗效果的宝贵工具 {svg_6}.

神经活动追踪

在神经科学领域,this compound已被用于追踪神经活动 {svg_7}. 使用神经活动传感器进行基因标记,可以追踪由新环境激活的海马体小簇神经元 {svg_8}.

长期深脑成像

This compound已被用于长期深脑成像 {svg_9}. 在一项研究中,研究人员能够记录来自纹状体(一个深脑区域)神经元的视频速率生物发光,持续时间超过1年 {svg_10}.

工业应用

由于其高灵敏度和穿透深层组织的能力,预计this compound将在科学、医学和工业应用方面取得前所未有的成果 {svg_11}.

体内生物发光成像

This compound是用于体内生物发光成像的荧光素酶发光底物 {svg_12}. 它在近红外区域(670-680nm)具有波长,比荧光素更不容易被水和血红蛋白吸收 {svg_13}.

深层组织观察

由于其近红外发射,this compound允许观察体内深层组织 {svg_14}. 这使其成为需要深层组织成像的各种研究应用的宝贵工具 {svg_15}.

作用机制

Target of Action

The primary target of AkaLumine is the enzyme luciferase . Specifically, it interacts with a variant of firefly luciferase (Fluc) known as Akaluc . Akaluc is an enzyme that was developed through directed evolution by introducing mutations in Luc to produce brighter luminescence in the reaction with this compound .

Mode of Action

This compound works by reacting with its target, Akaluc, to produce bioluminescence . This bioluminescence is generated by the oxidation of this compound, catalyzed by Akaluc . The reaction produces near-infrared light with a peak emission wavelength of approximately 677 nm .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the production of bioluminescence. This process involves the oxidation of this compound by Akaluc, which results in the emission of near-infrared light . This light can be detected and used for various research applications, such as monitoring gene expression .

Pharmacokinetics

This compound exhibits favorable biodistribution, allowing it to access Fluc-expressing cells in deep organs such as the lungs . It has been shown to have improved water solubility, which enhances its bioavailability .

Result of Action

The result of this compound’s action is the production of a highly sensitive, non-invasive, and temporal bioluminescence signal . This signal can be used to monitor various biological processes, such as gene expression, in deep tissues and small numbers of cells . For example, it has been used to track the dynamics of SARS-CoV-2 infection in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tissue permeability of this compound is high, allowing it to penetrate deep tissues and produce strong bioluminescence signals . .

属性

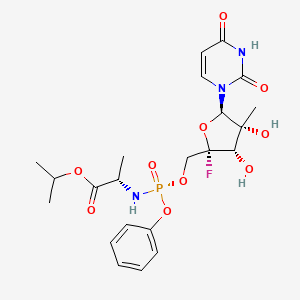

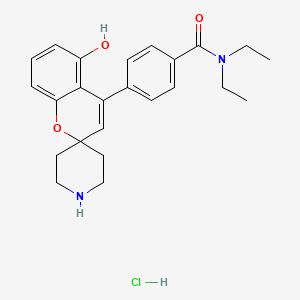

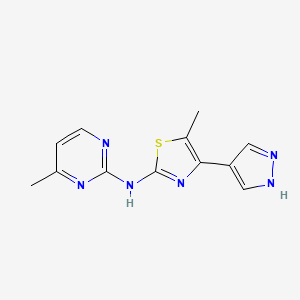

IUPAC Name |

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVSKXCSMDCHR-GGWOSOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Aka Lumine® particularly suitable for in vivo imaging compared to traditional firefly bioluminescence?

A1: Traditional firefly bioluminescence, while widely used, has a maximum emission spectrum around 560 nm. This wavelength is not ideal for deep tissue imaging. Aka Lumine® addresses this limitation by exhibiting near-infrared (NIR) emission at approximately 675 nm [, ]. This shift to the NIR region allows for better tissue penetration and is thus more suitable for in vivo imaging applications.

Q2: How does Aka Lumine® compare to other emerging NIR-emitting luciferin analogs, like "Tokeoni"?

A2: While both Aka Lumine® and "Tokeoni" are artificial luciferins designed for NIR emission around 675 nm, they likely differ in their chemical structures and potentially their pharmacological properties. Specific details about "Tokeoni" are not provided in the given abstracts. Further research comparing the characteristics of both compounds, such as their quantum yield, in vivo stability, and potential toxicity, would be valuable for researchers deciding which NIR-emitting luciferin best suits their needs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。